3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide
Description
3,4-Diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic ring and a flexible side chain containing a methylamino-ethoxy group. The compound’s structure includes a benzamide core (C₆H₃(OCH₂CH₃)₂-CONH-) linked to a para-substituted benzyl group with a 2-(methylamino)ethoxy moiety.
Properties
CAS No. |
5936-70-9 |
|---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H28N2O4/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24) |
InChI Key |
IZKSBKIVEJBRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCNC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethoxy and methylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide and analogous benzamide derivatives:
* Molecular formula inferred from structural analogs in and .
Key Structural and Functional Insights:
Trimethoxy substitutions (e.g., Trimethobenzamide) further elevate polarity, improving aqueous solubility but limiting blood-brain barrier penetration .
Bulky substituents like methyl(benzyl)amino (N(CH₃)(CH₂C₆H₅)) in ’s compound slow metabolism but may reduce bioavailability due to increased molecular weight .
Pharmacological Implications: The thiazole sulfamoyl group in ’s compound introduces hydrogen-bonding capacity, which could enhance enzyme inhibition (e.g., carbonic anhydrase) compared to the target compound’s simpler side chain . Itopride’s dimethylamino group balances AChE inhibition and D₂ receptor antagonism, whereas the target compound’s methylamino group might favor selective receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
